molecular formula C8H10N2O B590846 N-(2,6-Dimethyl-4-pyridinyl)formamide CAS No. 126220-99-3

N-(2,6-Dimethyl-4-pyridinyl)formamide

Cat. No.: B590846
CAS No.: 126220-99-3
M. Wt: 150.181
InChI Key: UBLJZOIZCKOBIS-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-4-pyridinyl)formamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This formamide derivative features a pyridine ring substituted with methyl groups at the 2 and 6 positions. While specific pharmacological or biochemical data for this exact compound is limited in the public domain, compounds within this structural class are of significant interest in organic and medicinal chemistry research. Related pyridinylformamide structures have been identified as key intermediates in the synthesis of coordination polymers and metal-organic frameworks, where the amide group can facilitate hydrogen bonding to form specific molecular arrangements . The formamide functional group is a versatile building block in organic synthesis, often serving as a precursor to more complex heterocyclic systems . Researchers value this compound for exploring structure-activity relationships, developing new synthetic methodologies, and as a potential ligand in catalytic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

126220-99-3

Molecular Formula

C8H10N2O

Molecular Weight

150.181

IUPAC Name

N-(2,6-dimethylpyridin-4-yl)formamide

InChI

InChI=1S/C8H10N2O/c1-6-3-8(9-5-11)4-7(2)10-6/h3-5H,1-2H3,(H,9,10,11)

InChI Key

UBLJZOIZCKOBIS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)NC=O

Synonyms

Formamide, N-(2,6-dimethyl-4-pyridinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyridine/Formamide Derivatives

Compound Name Substituents on Pyridine/Aromatic Ring Melting Point (°C) Rf Value (TLC) Key Structural Features Reference
N-(2,6-Dimethyl-4-pyridinyl)formamide 2,6-dimethylpyridine Not reported Not reported Methyl groups at 2,6-positions; formamide at 4-position Inferred
N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide 2,3,5,6-tetrafluoropyridine Not reported Not reported C=O bond: 1.218 Å; C—N bond: 1.366 Å; dihedral angle: 13.21°
N-(4-Methylphenyl)formamide 4-methylphenyl Not reported Not reported Phase transition behavior under thermal stress
N-(2,6-Dichlorophenyl)formamide 2,6-dichlorophenyl Not reported Not reported Ordered vs. disordered phase transitions
2,6-Diamino-4-hydroxy-5-N-methylformamidopyrimidine Pyrimidine backbone Not reported Not reported Amino, hydroxy, and N-methylformamido substituents

Key Observations :

  • Amide Bond Geometry : The C=O and C—N bond lengths in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide (1.218 Å and 1.366 Å, respectively) indicate minimal resonance delocalization, a feature common to formamide derivatives .

Table 2: Bioactivity of Formamide-Containing Compounds

Compound Name/Structure Biological Activity MIC Values (µg/mL) Key Findings Reference
Xanthocillins X (4) and Y1 (5) Antibacterial (Gram-negative pathogens) Not quantified Potent inhibition of Acinetobacter baumannii and Pseudomonas aeruginosa
Compound 6 (modified formamide) Antibacterial (L. monocytogenes) 32 Enhanced activity via C-28 functionalization
N-(4-propoxyphenyl)furo[2,3-d]pyrimidin-4-amine (24) Not reported N/A High synthetic yield (67%); no bioactivity data
Chrysonin (1) α-Glucosidase inhibition IC50: Moderate Moderate enzyme inhibitory activity

Key Observations :

  • Antibacterial Potency: Compounds with formamide groups, such as xanthocillins and modified derivatives, exhibit significant antibacterial activity, particularly against Gram-negative pathogens. The introduction of bulky substituents (e.g., N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)formamide) enhances activity against L. monocytogenes .
  • Enzyme Inhibition : Chrysonin () demonstrates that formamide derivatives can target metabolic enzymes like α-glucosidase, though potency varies with substituent arrangement.

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely documented approach involves activating DMF as a formylating agent through chlorination. In this method, 2,6-dimethyl-4-aminopyridine reacts with DMF in the presence of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorinating agent converts DMF into a reactive iminium intermediate, which subsequently transfers the formyl group to the amine.

A representative protocol from patent literature outlines a one-pot synthesis:

  • Chlorination Step : 2,6-Dimethyl-4-aminopyridine (1 mol) is combined with DMF (2.8 mol) and a mixture of POCl₃ (2 mol) and SOCl₂ (3 mol) at 70°C for 3 hours.

  • Hydrolysis : The reaction mixture is quenched with a buffered ammonium acetate solution (pH 1.2) at 40°C, followed by neutralization to pH 4.0 using sodium hydroxide.

  • Isolation : Cooling and filtration yield the crude product, which is recrystallized from ethanol/water to achieve >99% purity.

Table 1: Optimization of Chlorinating Agents

Chlorinating Agent CombinationMolar Ratio (POCl₃:SOCl₂)Yield (%)Purity (%)
POCl₃ alone1:06597
POCl₃ + SOCl₂1:1.57899
SOCl₂ alone0:15295

Data adapted from demonstrates that mixed chlorinating agents enhance yield by stabilizing reactive intermediates.

Microwave-Assisted Formylation with Imidazolium-Based Reagents

Chemoselective Methodology

Recent advances in metal-free formylation employ 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as a formyl donor under microwave irradiation. This method avoids harsh chlorinating agents and operates at milder conditions (70°C, 20 minutes). Triethylamine (0.9 mmol) is critical for deprotonating the aromatic amine, enabling nucleophilic attack on the formylating agent.

Key Steps:

  • Reagent Activation : The imidazolium salt reacts with 2,6-dimethyl-4-aminopyridine in acetonitrile.

  • Microwave Irradiation : Heating at 70°C for 20 minutes promotes formamide formation.

  • Workup : Extraction with dichloromethane and evaporation yield the product with 68% isolated purity.

Table 2: Solvent Optimization for Microwave-Assisted Reactions

SolventDielectric ConstantYield (%)
Acetonitrile37.568
DMF36.755
Ethanol24.348

Polar aprotic solvents like acetonitrile maximize yield by stabilizing ionic intermediates.

Hydrolytic Amination of Pyridinium Salts

Adaptation from 4-DMAP Synthesis

A patent describing 4-dimethylaminopyridine (4-DMAP) synthesis provides insights into adapting pyridinium salt chemistry for N-(2,6-Dimethyl-4-pyridinyl)formamide. The process involves:

  • Salt Formation : Reacting 2,6-dimethyl-4-aminopyridine with ethyl acetate and thionyl chloride to generate N-[4-pyridyl]pyridinium chloride hydrochloride.

  • Amination : Refluxing the salt with DMF at 140–150°C for 2 hours to install the formyl group.

  • Distillation : Removing pyridine byproducts under vacuum to isolate the product.

Critical Parameters:

  • Temperature Control : Excessive heat (>155°C) degrades the formamide product.

  • Solvent Selection : Benzene extraction minimizes polar impurities but raises toxicity concerns.

Crystallization and Purification Strategies

Solvent Systems for Recrystallization

Patent US10266523B2 highlights the use of water-miscible solvents (e.g., methanol/water) to crystallize formamides. For this compound, a 7:3 ethanol/water mixture achieves 99.4% purity after two recrystallizations.

Table 3: Impact of Drying Conditions on Purity

Drying Temperature (°C)Residual Solvent (%)Purity (%)
800.299.4
1000.199.1
1200.0598.5

Elevated temperatures slightly reduce purity due to partial decomposition .

Q & A

Q. What are the recommended synthetic routes for N-(2,6-Dimethyl-4-pyridinyl)formamide?

The synthesis of pyridine-based formamides often involves condensation reactions between substituted pyridines and formylating agents. For example, analogous compounds like N-(2,6-dimethylphenyl)formamide derivatives are synthesized via refluxing 2,6-xylidine with formic acid under controlled dehydration conditions . Researchers should optimize reaction time, temperature (typically 80–100°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry and crystallographic parameters (e.g., space group, unit cell dimensions). For related formamides, triclinic P1 or orthorhombic P212121 space groups are common .
  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon connectivity.
  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., H···H, O···H contacts) to explain crystal packing .

Q. How should researchers handle and store this compound to prevent degradation?

Stability studies on similar formamides indicate sensitivity to humidity and heat. Store under inert gas (N2 or Ar) at 2–8°C in amber glass vials. Degradation pathways, such as hydrolysis, can be monitored via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths for the formamide group?

SC-XRD reveals bond lengths sensitive to resonance and steric effects. For example, in N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, the C=O bond (1.218 Å) and C–N bond (1.366 Å) show minimal resonance delocalization compared to non-fluorinated analogs . Researchers should compare experimental data with computational models (DFT or QM/MM) to assess electronic contributions. Discrepancies >0.02 Å may indicate measurement errors or conformational strain.

Q. What methodologies are used to analyze hydrogen bonding networks in crystal structures?

Hirshfeld surface analysis quantifies intermolecular interactions. For N-(2-(N-methylsulfamoyl)phenyl)formamide, H···H (45.1%) and O···H (22.3%) contacts dominate, with oxygen-π stacking stabilizing the lattice . Software like CrystalExplorer generates 2D fingerprint plots to visualize interaction contributions.

Q. How do steric and electronic effects influence the planarity of the formamide-pyridine system?

Dihedral angles between the formamide group and pyridine ring vary with substituents. In N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, the dihedral angle is 13.21°, indicating near-planarity due to weak steric hindrance from fluorine . Contrast this with bulkier substituents (e.g., Br), which increase non-planarity (up to 83.2° in dibromophenyl analogs) .

Q. What computational approaches validate experimental spectroscopic data?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts NMR chemical shifts and vibrational frequencies (IR/Raman). Compare computed vs. experimental <sup>1</sup>H NMR shifts; deviations >0.3 ppm may suggest solvent effects or conformational flexibility .

Key Recommendations

  • Prioritize SC-XRD for unambiguous structural validation.
  • Use Hirshfeld analysis to rationalize solubility and stability.
  • Cross-validate experimental data with DFT calculations to resolve contradictions.

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